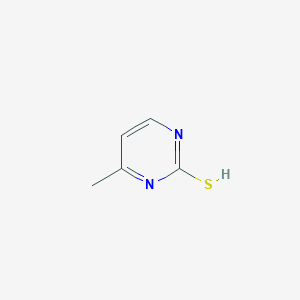

4-methylpyrimidine-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound “4-methylpyrimidine-2-thiol” is known as Thioquinapiperifil dihydrochloride. It is a chemical compound with various applications in scientific research and industry. This compound is characterized by its unique chemical structure and properties, making it a subject of interest in multiple fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thioquinapiperifil dihydrochloride involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of chemical reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of Thioquinapiperifil dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

化学反应分析

Nucleophilic Substitution at the Thiol Group

The sulfur atom in 4-methylpyrimidine-2-thiol acts as a nucleophile, enabling reactions with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers. For example:

C5H6N2S+CH3I→C5H5N2SCH3+HIThis reaction typically proceeds in polar solvents like methanol or acetonitrile under basic conditions .

-

Acylation : Reacts with acyl chlorides to form thioesters, though this is less common due to competing oxidation .

Oxidation Reactions

The thiol group is susceptible to oxidation, yielding diverse products depending on the oxidizing agent:

Disulfide formation is reversible under reducing conditions, making it critical in redox biochemistry .

Condensation Reactions

This compound reacts with carbonyl compounds to form thiazole derivatives. For instance, condensation with aldehydes (e.g., formaldehyde) yields bicyclic thiazolo-pyrimidine systems . This reactivity is exploited in synthesizing heterocyclic scaffolds for pharmaceutical applications.

Metal Complexation

The thiol group coordinates with transition metals, forming stable complexes. Examples include:

Substitution at the Pyrimidine Ring

The methyl group at position 4 and the electron-deficient C-5 position enable further functionalization:

-

Electrophilic substitution : Halogenation (e.g., bromination) occurs at C-5 under acidic conditions .

-

Nitration : Limited by the ring’s electron-withdrawing substituents but feasible under strong nitrating agents .

Cyclization and Polymerization

Under high concentrations or specific catalysts, this compound undergoes:

-

Cyclization : Forms fused-ring systems (e.g., thienopyrimidines) via intramolecular reactions .

-

Polymerization : Oxidative coupling produces polydisulfides, observed in concentrated solutions .

Radical Reactions

Thiyl radicals (R-S∙) generated from this compound participate in chain reactions:

-

Addition to quinones : Forms alkylthio-quinone adducts via radical mechanisms, relevant in oxidative stress studies .

-

Isomerization of alkenes : Mediates Z→E isomerization in stilbenes, confirmed by EPR and GC-MS .

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H2O2 | Disulfide | 85 | RT, 1 hr |

| m-CPBA (1 eq) | Sulfoxide | 72 | 0°C, 2 hr |

| m-CPBA (4 eq) | Sulfone | 68 | Reflux, 4 hr |

Table 2: Substitution Reactions at C-5

| Reagent | Product | Catalyst | Reference |

|---|---|---|---|

| Br2 | 5-Bromo derivative | H2SO4 | |

| NO2+ | 5-Nitro derivative | HNO3 |

科学研究应用

Scientific Research Applications

-

Chemistry

- Reagent in Synthesis: 4-Methylpyrimidine-2-thiol is frequently used as a reagent in various chemical reactions. It plays a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Catalysis: The compound has been explored as a catalyst in organic reactions, particularly in the hydrothiolation of allylamines, demonstrating its versatility in facilitating chemical transformations .

-

Biology

- Cellular Studies: In biological research, this compound is utilized to investigate its effects on cellular processes. Studies have shown that it can modulate enzyme activities and influence metabolic pathways .

- Potential Therapeutic Uses: Research indicates that this compound may have therapeutic applications in treating diseases due to its ability to interact with specific molecular targets, potentially leading to novel treatment strategies .

-

Medicine

- Drug Development: The compound's unique properties make it a candidate for drug development. Its interactions with biological macromolecules can be leveraged to design new therapeutic agents .

- Diagnostic Applications: There is ongoing research into the use of this compound in diagnostic assays, particularly those involving enzyme-linked immunosorbent assays (ELISA), where its thiol group can enhance signal detection .

-

Industrial Applications

- Chemical Manufacturing: In industrial settings, this compound is employed in the production of various chemicals and materials. Its ability to undergo substitution reactions makes it valuable for synthesizing complex molecules on a larger scale .

- Agricultural Chemicals: The compound is also being investigated for its potential use in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides .

Case Study 1: Hydrothiolation Reactions

A study demonstrated the use of this compound as a catalyst for hydrothiolation reactions involving thiophenol and allylamines. The results indicated that the compound facilitated the formation of thioether products efficiently under mild conditions, showcasing its potential for green chemistry applications .

Case Study 2: Enzymatic Interactions

Research exploring the interactions between this compound and various enzymes revealed that it could act as an inhibitor or activator depending on the enzyme's nature. This finding opens avenues for developing enzyme inhibitors for therapeutic purposes .

作用机制

The mechanism of action of Thioquinapiperifil dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: It binds to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

Modulating Enzyme Activity: It can modulate the activity of enzymes involved in various biochemical pathways, leading to changes in cellular functions.

Altering Gene Expression: The compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

相似化合物的比较

Thioquinapiperifil dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Thioquinapiperifil Monohydrochloride: Similar in structure but with different physicochemical properties.

Thioquinapiperifil Sulfate: Another derivative with distinct chemical and biological properties.

Thioquinapiperifil Phosphate: A related compound with unique applications and effects.

Uniqueness: Thioquinapiperifil dihydrochloride stands out due to its specific chemical structure, which imparts unique properties and applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

属性

IUPAC Name |

4-methylpyrimidine-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHXTUEZOQIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。